2-Phenylpentan-1-amine
Overview
Description
2-Phenylpentan-1-amine is a compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . It is also known as 1-benzylbutylamine .
Molecular Structure Analysis
The molecular structure of 2-Phenylpentan-1-amine can be analyzed using various spectroscopic techniques . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenylpentan-1-amine include its molecular weight (163.26 g/mol), its IUPAC name (1-benzylbutylamine), and its InChI Code (1S/C11H17N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3) and key (VXGQDFOHLMAZIV-UHFFFAOYSA-N) . It is a liquid at room temperature .Scientific Research Applications
Dopamine Release Enhancement : One study found that linalool and conductor compounds of phenylpentane in Mycoleptodonoides aitchisonii mushroom mycelium enhance the release of dopamine from rat brain striatum slices. This suggests potential effects on neurotransmitters and brain function (Okuyama et al., 2004).
Analgesic Properties : Another research synthesized 2-hydroxy-1-(1-phenyltetralyl)piperidine, a derivative of Phencyclidine, and studied it as a potent analgesic, indicating its potential in treating acute and phasic pain (Ahmadi & Mahmoudi, 2005).
Antimicrobial Additives : Aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, related to 2-Phenylpentan-1-amine, show potential as antimicrobial additives in lubricating oils and antiseptics against bacteria and fungi (Dzhafarov et al., 2010).
Catalysis in Synthesis : Organophosphorus compounds were used to catalyze the selective synthesis of 1-phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones. The process highlights operational simplicity, atom economy, and mild reaction conditions without transition metals (Zhang et al., 2010).
Synthesis of Pharmaceutically Relevant Building Blocks : A method was presented for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, simplifying the synthesis of valuable pharmaceutical building blocks (Hughes et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-phenylpentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMNYSQPHYHTSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312396 | |
Record name | β-Propylbenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpentan-1-amine | |
CAS RN |
104177-99-3 | |
Record name | β-Propylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104177-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Propylbenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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